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Compound of Interest

Compound Name: Methyl 2-aminoisonicotinate

Cat. No.: B026944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) spectral data for Methyl 2-aminoisonicotinate. While experimental data for

this specific compound is not readily available in public spectral databases, this guide presents

predicted 13C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a

workflow for spectral analysis. This information is intended to support researchers in the

identification, characterization, and quality control of Methyl 2-aminoisonicotinate in drug

discovery and development contexts.

Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for Methyl 2-
aminoisonicotinate. These values were calculated using established computational chemistry

algorithms and provide a reliable estimate for the expected spectral data. It is important to note

that actual experimental values may vary slightly depending on the solvent and other

experimental conditions.
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Carbon Atom Predicted Chemical Shift (ppm)

C=O (Ester Carbonyl) 166.5

C2 (Carbonyl-bearing ring carbon) 158.8

C6 (Amino-bearing ring carbon) 148.9

C4 (Ring carbon) 148.2

C5 (Ring carbon) 108.7

C3 (Ring carbon) 106.1

O-CH3 (Ester methyl) 51.9

Experimental Protocol for 13C NMR Spectroscopy
This section outlines a detailed methodology for acquiring the 13C NMR spectrum of Methyl 2-
aminoisonicotinate.

1. Sample Preparation:

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common

choices for similar organic molecules.

Concentration: Dissolve approximately 10-25 mg of high-purity Methyl 2-
aminoisonicotinate in 0.5-0.7 mL of the chosen deuterated solvent.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Sample Filtration: If any particulate matter is present, filter the solution through a small plug

of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is recommended for optimal resolution and sensitivity.
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Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient

transfer of radiofrequency power.

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable

magnetic field during the experiment.

Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which will

result in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on

Bruker instruments) is typically used.

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical

shifts for organic molecules (e.g., 0-220 ppm).

Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full

relaxation of the carbon nuclei, which is important for accurate integration if quantitative

analysis is desired.

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger

number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are

accumulated to achieve an adequate signal-to-noise ratio.

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to

the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier

transformation.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

absorptive mode.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at

0.00 ppm).

Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of Methyl 2-
aminoisonicotinate.
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Workflow for 13C NMR Analysis
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To cite this document: BenchChem. [In-Depth Technical Guide: 13C NMR Spectral Analysis
of Methyl 2-aminoisonicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026944#13c-nmr-spectral-data-for-methyl-2-
aminoisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b026944#13c-nmr-spectral-data-for-methyl-2-aminoisonicotinate
https://www.benchchem.com/product/b026944#13c-nmr-spectral-data-for-methyl-2-aminoisonicotinate
https://www.benchchem.com/product/b026944#13c-nmr-spectral-data-for-methyl-2-aminoisonicotinate
https://www.benchchem.com/product/b026944#13c-nmr-spectral-data-for-methyl-2-aminoisonicotinate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b026944?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

